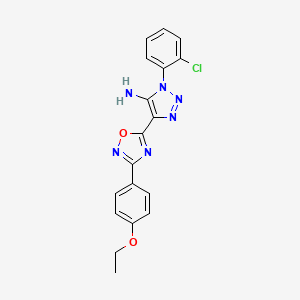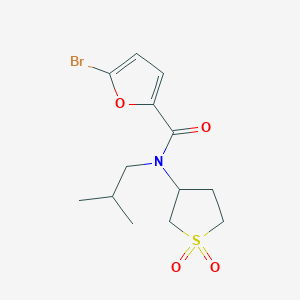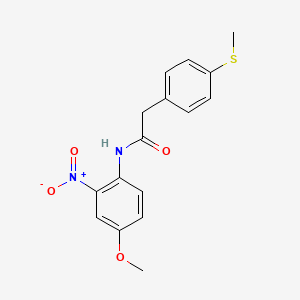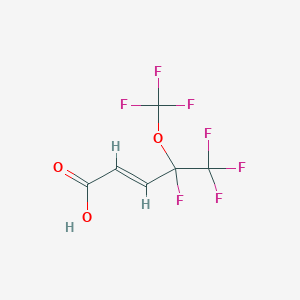![molecular formula C19H28ClN3O2 B2530602 N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride CAS No. 1603752-36-8](/img/structure/B2530602.png)
N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are known for their biological activities, and modifications to the piperidine ring can lead to compounds with significant pharmacological properties. The specific compound mentioned includes an indenyl group, which is a bicyclic hydrocarbon, and an acetamide group, suggesting potential for interaction with biological targets such as enzymes.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. In the provided data, the synthesis of related piperidine derivatives involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce a parent compound, which was then further modified by substituting at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives . This method suggests a possible route for the synthesis of the compound , which may involve similar steps of functionalization and substitution to introduce the indenyl and acetamide groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of a benzoylaminoethyl group, as seen in some derivatives, can significantly increase anti-acetylcholinesterase activity, especially when bulky moieties are introduced . The basic nature of the nitrogen atom in the piperidine ring is also important for activity, as evidenced by the inactivity of the N-benzoylpiperidine derivative . The molecular structure of the compound , with its specific substituents, would likely influence its binding affinity and specificity towards its biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, particularly at the nitrogen atom, which is a site for functionalization. The substitution reactions involving different electrophiles can lead to a diverse range of compounds with varying biological activities . The reactivity of the nitrogen atom in the piperidine ring is a key factor in the synthesis of these derivatives, and the choice of electrophiles can be tailored to produce compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine core. The introduction of a benzylsulfonyl group, for example, can affect the compound's affinity for acetylcholinesterase versus butyrylcholinesterase . The presence of an indenyl group in the compound may also affect its lipophilicity and, consequently, its ability to cross biological membranes. The acetamide group could influence the compound's hydrogen bonding potential, impacting its solubility and interaction with enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Studies
One area of research involving similar chemical structures to N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride includes the synthesis and microbial studies of new pyridine derivatives. These studies focus on developing compounds with potential antibacterial and antifungal activities. Patel and Agravat (2007) explored this by synthesizing compounds using amines and electrophilic complexes, demonstrating their antimicrobial potential (Patel & Agravat, 2007).
Anti-Acetylcholinesterase Activity
Another significant application is the synthesis of derivatives for anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) synthesized a series of derivatives and found that substituting the benzamide with bulky moieties led to increased activity. They identified compounds with strong anti-AChE properties, potentially useful for treating conditions like dementia (Sugimoto et al., 1990).
CGRP Receptor Antagonism
Compounds with a similar structural profile have been developed as antagonists for the calcitonin gene-related peptide (CGRP) receptor. Cann et al. (2012) focused on developing a potent CGRP receptor antagonist through stereoselective and economical synthesis. Such antagonists are significant for treating conditions like migraines (Cann et al., 2012).
Antipsychotic Potential
Research into heterocyclic carboxamides, structurally related to the chemical , has been explored for their potential antipsychotic effects. Norman et al. (1996) investigated analogues of these compounds, analyzing their binding to dopamine and serotonin receptors. This research suggests potential applications in treating psychotic disorders (Norman et al., 1996).
Enantioselective Lewis Basic Catalysts
Compounds with piperazine structures have been studied as enantioselective Lewis basic catalysts for chemical reactions. Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides, achieving high yields and enantioselectivity for various substrates. Such catalysts are crucial for precise synthetic processes in pharmaceutical chemistry (Wang et al., 2006).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.ClH/c20-9-10-21-19(24)16-5-3-11-22(13-16)18(23)12-15-8-7-14-4-1-2-6-17(14)15;/h1-2,4,6,15-16H,3,5,7-13,20H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCIAPLPPHJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCC3=CC=CC=C23)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

